![molecular formula C25H27N3O4S2 B2390418 N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-89-0](/img/structure/B2390418.png)
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is not fully understood. However, it is thought to work by binding to specific targets in cells and modulating their activity. For example, its inhibition of protein kinase CK2 may be due to its ability to bind to the enzyme's active site and prevent it from functioning properly.
Biochemical and Physiological Effects:
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. It has also been shown to modulate ion channels, such as the TRPV1 channel, which may have implications for pain management. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide in lab experiments is its specificity for certain targets, such as protein kinase CK2. This allows researchers to study the effects of modulating these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, further research is needed to fully understand its mechanism of action and its potential as a modulator of ion channels. Finally, more studies are needed to determine its safety and toxicity in vivo, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves a multi-step process. The starting materials for this synthesis are o-toluidine, 4-bromobenzaldehyde, and tosylhydrazine. These compounds are reacted together in the presence of a catalyst to form the intermediate 4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)benzaldehyde. This intermediate is then reacted with ethanesulfonamide to form the final product.
Scientific Research Applications
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been used in various scientific research studies. One study investigated its potential as a selective inhibitor of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. Another study looked at its potential as a modulator of the TRPV1 ion channel, which is involved in pain sensation. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNFINTCKPRLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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